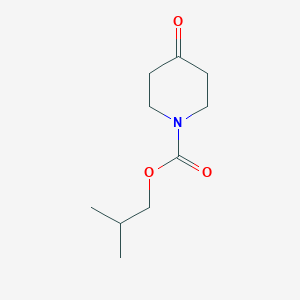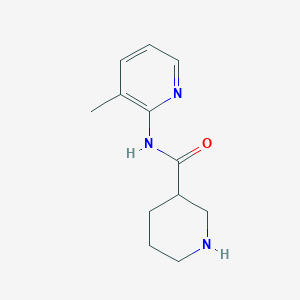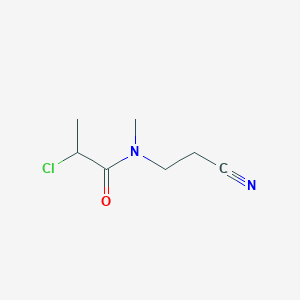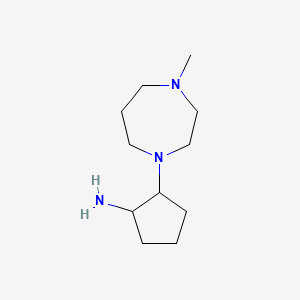
(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid
Descripción general
Descripción
“(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid” is a compound with the CAS Number: 885272-28-6 . It has a molecular weight of 221.21 . The IUPAC name for this compound is “(6-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” and its InChI Code is 1S/C11H11NO4/c1-16-6-2-3-7-8 (5-10 (13)14)11 (15)12-9 (7)4-6/h2-4,12,15H,5H2,1H3, (H,13,14) .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C11 H11 N O4 . The InChI key for this compound is DHIXBMSQSDIONP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Bacterial Catabolism of Indole Derivatives
Research by Laird, Flores, and Leveau (2020) on the bacterial catabolism of indole-3-acetic acid (IAA), a structurally related compound, reveals insights into microbial interactions with indolic compounds. The study identifies gene clusters responsible for the degradation of IAA, suggesting potential biotechnological applications in microbial degradation processes or bio-remediation strategies. The understanding of microbial pathways for indole degradation could inform the development of new approaches to manage environmental pollutants or explore novel microbial functions (Laird, Flores, & Leveau, 2020).
Pharmacological and Industrial Importance
A review by Srinivasulu et al. (2018) on syringic acid, another phenolic compound often found in conjunction with indolic structures in nature, underscores the wide range of therapeutic applications of these compounds. This includes anti-oxidant, antimicrobial, and anti-inflammatory activities, which may parallel the pharmacological potentials of "(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid." The review also touches upon industrial applications such as bioremediation and catalysis, suggesting a broad scope for the utility of indolic compounds in both biomedical and environmental fields (Srinivasulu et al., 2018).
Role in Plant Growth and Development
Studies on the role of auxins, particularly indole-3-acetic acid (IAA), in plant growth and development offer insights into how similar compounds might influence biological processes. For instance, Conrad, Saltman, and Eppley (1959) explored the effects of auxin and gibberellic acid on the growth of Ulothrix, highlighting the profound biological impacts these compounds have on plant physiology. Such research suggests potential agricultural or horticultural applications of indolic compounds in promoting plant growth or enhancing stress resilience (Conrad, Saltman, & Eppley, 1959).
Antioxidant Activity and Analytical Methods
The review by Munteanu and Apetrei (2021) on analytical methods used in determining antioxidant activity provides a framework for assessing the antioxidant potential of various compounds, including indolic derivatives. Understanding the antioxidant capacity of these compounds is crucial for their application in food science, pharmacology, and environmental science. This underscores the importance of developing robust analytical techniques for evaluating the health and environmental benefits of indolic compounds (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(5-10(13)14)11(15)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTFDSAWMWAHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672521 | |
| Record name | (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-28-6 | |
| Record name | 2,3-Dihydro-6-methoxy-2-oxo-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1420116.png)

![5-Methoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1420119.png)




![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)





![(Prop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B1420138.png)
